![molecular formula C21H28ClNO4 B565361 (S)-5-Hydroxy Propafenone Hydrochloride CAS No. 158080-71-8](/img/structure/B565361.png)
(S)-5-Hydroxy Propafenone Hydrochloride
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Description
“(S)-5-Hydroxy Propafenone Hydrochloride” is a derivative of Propafenone, which is an antiarrhythmic medication used to prevent irregular heartbeats such as atrial fibrillation (AF) in patients who do not have structural heart disease . It belongs to the group of medicines known as antiarrhythmics .
Synthesis Analysis
The synthesis of Propafenone Hydrochloride involves condensing o-hydroxylphenyl phenyl popone and epichlorohydrin in the presence of tetrabutylammonium bromide serving as a catalyst under an alkaline condition to obtain an intermediate product 2,3-epoxy . After distillation, n-propylamine is added for aminating. After aminating, hydrochloric acid is added to obtain the salt, i.e., Propafenone Hydrochloride .Molecular Structure Analysis
The molecular formula of Propafenone Hydrochloride is C21H27NO3 . The molecular weight is 377.90 .Chemical Reactions Analysis
In the presence of Propafenone Hydrochloride, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone Hydrochloride can interact with certain substances to cause a change in fluorescence signal .Physical And Chemical Properties Analysis
Propafenone Hydrochloride is a solid substance . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849537 |
Source
|
Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Hydroxy Propafenone Hydrochloride | |
CAS RN |
158080-71-8 |
Source
|
Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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